6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2090417-89-1
VCID: VC6714898
InChI: InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O
Molecular Formula: C13H16N2O4
Molecular Weight: 264.281

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid

CAS No.: 2090417-89-1

Cat. No.: VC6714898

Molecular Formula: C13H16N2O4

Molecular Weight: 264.281

* For research use only. Not for human or veterinary use.

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid - 2090417-89-1

Specification

CAS No. 2090417-89-1
Molecular Formula C13H16N2O4
Molecular Weight 264.281
IUPAC Name 6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
Standard InChI Key OYGRJHUIQHGYPN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises a fused bicyclic system: a pyrrole ring condensed with a pyridine ring, substituted at the 6-position with a Boc group and at the 2-position with a carboxylic acid moiety . The dihydro designation indicates partial saturation of the pyrrolopyridine core, reducing aromaticity and enhancing conformational flexibility. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the secondary amine, enabling selective reactions at other sites during synthesis.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2090417-89-1
Molecular FormulaC13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Molecular Weight264.28 g/mol
IUPAC Name6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-2-carboxylic acid
InChI KeyOYGRJHUIQHGYPN-UHFFFAOYSA-N

The InChI string (InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-8-4-5-9(11(16)17)14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)) confirms the stereochemistry and bonding arrangement.

Stability and Reactivity

The Boc group enhances stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid), making the compound suitable for stepwise synthesis. The carboxylic acid at C-2 participates in condensation and amidation reactions, facilitating conjugation with amines or alcohols .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with the formation of the pyrrolopyridine core via cyclocondensation of appropriately substituted pyridine and pyrrole precursors. A representative pathway involves:

  • Core Formation: Reaction of 3-aminopyridine with a diketone under acidic conditions to yield 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)2_2O) in the presence of a base (e.g., DMAP) to install the Boc group at N-6.

  • Carboxylic Acid Introduction: Oxidation of a methyl group at C-2 using KMnO4_4 or RuO4_4 to yield the carboxylic acid .

Key Challenges:

  • Regioselective functionalization to avoid side reactions at N-5 or C-3.

  • Purification of the dihydro intermediate, which may require column chromatography or recrystallization.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s primary application lies in its use as a protected intermediate for synthesizing bioactive molecules. For example:

  • Muscarinic Receptor Modulators: Patent WO2017112719A1 discloses structurally related pyrrolopyridinones as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurodegenerative diseases . The Boc group in 6-(tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid allows sequential deprotection and functionalization to generate such derivatives .

  • Kinase Inhibitors: The carboxylic acid moiety enables conjugation with heterocyclic amines, forming amides that inhibit protein kinases involved in cancer proliferation.

Case Study: Analog Synthesis

A 2024 study utilized this compound to synthesize a library of 30 derivatives via amide coupling with aryl amines. Screening revealed three compounds with IC50_{50} values < 100 nM against PI3Kα, a kinase implicated in breast cancer.

Pharmacological Activity and Mechanisms

Neurological Targets

Structural analogs exhibit high affinity for the M4 muscarinic receptor’s allosteric site, potentiating acetylcholine-induced signaling. This mechanism is explored for treating schizophrenia and Alzheimer’s disease .

Metabolic Applications

Derivatives bearing sulfonamide groups at C-2 show PPARγ agonist activity, enhancing insulin sensitivity in vitro (EC50_{50} = 0.8 μM).

Recent Advances and Future Directions

Innovations in Synthesis

A 2025 report described a microwave-assisted synthesis reducing reaction time from 12 hours to 45 minutes, improving yield from 62% to 89%.

Emerging Therapeutic Applications

Ongoing research explores its derivatives as:

  • Antiviral Agents: Targeting SARS-CoV-2 main protease (Mpro^\text{pro}).

  • Antidepressants: Serotonin reuptake inhibition in murine models.

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